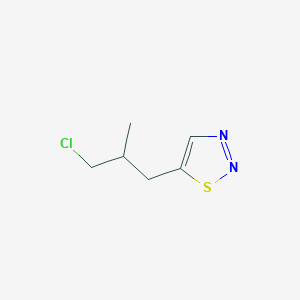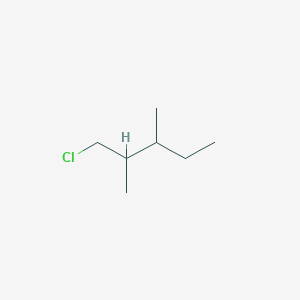
1-Chloro-2,3-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-dimethylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms, and a chlorine atom attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylpentane can be synthesized through various methods, including:
Free Radical Halogenation: This involves the chlorination of 2,3-dimethylpentane using chlorine gas under ultraviolet light or heat to initiate the free radical chain reaction.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 2,3-dimethylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3-dimethylpentane primarily undergoes:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. The choice between SN1 and SN2 mechanisms depends on the reaction conditions and the nature of the nucleophile.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Bases: Potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) for elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.
Elimination Products: Alkenes such as 2,3-dimethyl-1-pentene.
Applications De Recherche Scientifique
1-Chloro-2,3-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Biology and Medicine: While not commonly used directly in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-chloro-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,2-dimethylpentane
- 2-Chloro-2,3-dimethylpentane
- 1-Bromo-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. For example, compared to 1-chloro-2,2-dimethylpentane, it has different steric and electronic properties, affecting its reaction rates and mechanisms.
Propriétés
Formule moléculaire |
C7H15Cl |
|---|---|
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
1-chloro-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
GVPXSEVFUWTSIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


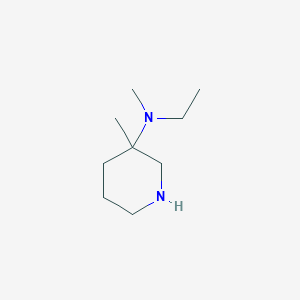

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
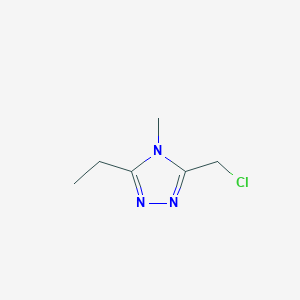
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)

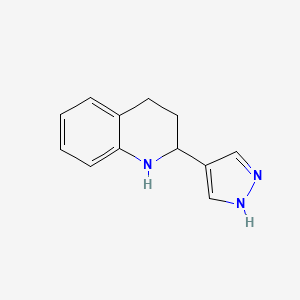
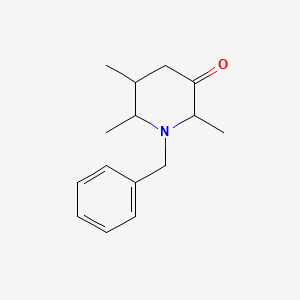
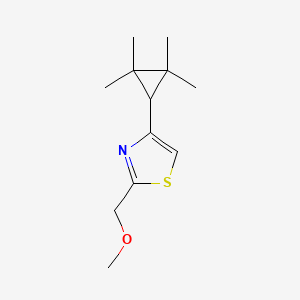
![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
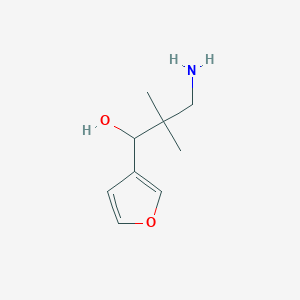
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
